Tetraethanol ammonium hydroxide

Catalog No.
S3343544
CAS No.
631-41-4
M.F
C8H21NO5
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethanol ammonium hydroxide

CAS Number

631-41-4

Product Name

Tetraethanol ammonium hydroxide

IUPAC Name

tetrakis(2-hydroxyethyl)azanium;hydroxide

Molecular Formula

C8H21NO5

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C8H20NO4.H2O/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H2/q+1;/p-1

InChI Key

VHLDQAOFSQCOFS-UHFFFAOYSA-M

SMILES

C(CO)[N+](CCO)(CCO)CCO.[OH-]

Canonical SMILES

C(CO)[N+](CCO)(CCO)CCO.[OH-]

Tetraethanol ammonium hydroxide is an organic compound with the molecular formula C8H21NO5\text{C}_8\text{H}_{21}\text{NO}_5. It is a quaternary ammonium hydroxide, characterized by a tetraethylammonium cation and a hydroxide anion. This compound is typically encountered in aqueous solutions, which are colorless and exhibit strong alkaline properties. Tetraethanol ammonium hydroxide is primarily used as a reagent in organic synthesis and has applications in material science, particularly in the preparation of zeolites and surface coatings for nanoparticles .

Typical of quaternary ammonium compounds. It can react with acids to form tetraethanol ammonium salts and water, following the general reaction:

R4N+OH+HXR4N+X+H2O\text{R}_4\text{N}^+\text{OH}^-+\text{HX}\rightarrow \text{R}_4\text{N}^+\text{X}^-+\text{H}_2\text{O}

where R\text{R} represents the ethyl groups and X\text{X} is the anion from the acid. This behavior is consistent with other quaternary ammonium hydroxides, which readily form salts upon interaction with acids .

Tetraethanol ammonium hydroxide can be synthesized through several methods, primarily involving the reaction of ethanolamine derivatives with ethylene oxide. The process typically involves:

  • Formation of Ethanolamines: Ethylene oxide reacts with ammonia to produce mono-, di-, tri-, and potentially tetraethanolamines.
  • Conversion to Hydroxide: The final step involves treating these ethanolamines with a strong base, leading to the formation of tetraethanol ammonium hydroxide.

Additionally, it can be generated as a byproduct during the synthesis of other ethanolamines, indicating its potential instability or reactivity .

Unique FeaturesTetraethanol Ammonium HydroxideC8H21NO5Organic synthesis, material scienceLess studied; potential instabilityTetramethylammonium HydroxideN(CH3)4OHSemiconductor etchingStrong base; widely used in industryTetraethylammonium Hydroxide(C2H5)4NOHOrganic synthesis, zeolite prepCommon reagent; stable in aqueous solution

Tetraethanol ammonium hydroxide shares similarities with other quaternary ammonium hydroxides such as:

  • Tetramethylammonium Hydroxide: Known for its strong basicity and use in semiconductor manufacturing.
  • Tetraethylammonium Hydroxide: Commonly used in organic synthesis and zeolite preparation.

Comparison Table

CompoundMolecular FormulaKey

UNII

XB32TXD87V

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

631-41-4

Wikipedia

Tetraethanol ammonium hydroxide

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1): ACTIVE

Dates

Modify: 2024-04-14

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